乙酰鬼臼毒素

描述

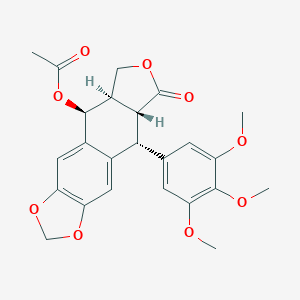

Acetylepipodophyllotoxin is a naturally occurring lignan derived from the roots of Dysosma versipellis (Hance) M.Cheng ex Ying . It is a derivative of podophyllotoxin, which is known for its broad-spectrum pharmacological activities . The molecular formula of acetylepipodophyllotoxin is C24H24O9, and it has a molecular weight of 456.5 g/mol

科学研究应用

作用机制

Target of Action

Acetylepipodophyllotoxin, a derivative of podophyllotoxin, primarily targets tubulin and DNA topoisomerase II . Tubulin is a protein that forms microtubules, which are essential for cell division and structure. DNA topoisomerase II is an enzyme that alters the topologic states of DNA during transcription .

Mode of Action

Acetylepipodophyllotoxin interacts with its targets to induce significant anticancer effects. It inhibits tubulin, leading to the destabilization of microtubules, and it also inhibits DNA topoisomerase II, causing DNA breakage . These interactions result in cell cycle arrest, particularly at the G2/M phase .

Biochemical Pathways

The inhibition of tubulin and DNA topoisomerase II disrupts the normal cell cycle, leading to cell cycle arrest and DNA damage . This disruption can trigger apoptotic pathways, including the caspase-3, -8, and -9 pathways, and activate pro-apoptotic ER stress pathways .

Pharmacokinetics

Podophyllotoxin and its derivatives, including acetylepipodophyllotoxin, are known to have low bioavailability . This low bioavailability is one of the major limitations of these compounds, along with systemic toxicity and drug resistance .

Result of Action

The molecular and cellular effects of Acetylepipodophyllotoxin’s action include cell cycle arrest, DNA damage, and the induction of apoptosis . These effects contribute to its potent anticancer activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acetylepipodophyllotoxin. For instance, the abundance and distribution of the Podophyllum plant species, from which podophyllotoxin is derived, are regulated by various environmental factors such as nutrients, light, and temperature These factors can affect the concentration of podophyllotoxin in the plants, and thus the availability of Acetylepipodophyllotoxin

准备方法

Synthetic Routes and Reaction Conditions: Acetylepipodophyllotoxin can be synthesized through the acetylation of podophyllotoxin. The process involves the reaction of podophyllotoxin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants.

Industrial Production Methods: Industrial production of acetylepipodophyllotoxin involves the extraction of podophyllotoxin from the roots of Dysosma versipellis, followed by its chemical modification. The extraction process includes solvent extraction using chloroform, dichloromethane, or ethyl acetate . The extracted podophyllotoxin is then subjected to acetylation to produce acetylepipodophyllotoxin.

化学反应分析

Types of Reactions: Acetylepipodophyllotoxin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted acetylepipodophyllotoxin derivatives.

相似化合物的比较

Podophyllotoxin: The parent compound from which acetylepipodophyllotoxin is derived.

Deoxypodophyllotoxin: A derivative with similar biological activities.

Epipodophyllotoxin: Another derivative with structural similarities.

Uniqueness: Acetylepipodophyllotoxin is unique due to its acetyl group, which enhances its pharmacological properties compared to its parent compound, podophyllotoxin . This modification improves its bioavailability and reduces systemic toxicity, making it a more effective therapeutic agent .

生物活性

Acetylepipodophyllotoxin (AEP), a derivative of podophyllotoxin, is a cyclolignan known for its significant biological activities, particularly in the realms of oncology and virology. This article explores the biological activity of AEP, including its mechanisms of action, cytotoxicity against cancer cells, and antiviral properties.

Overview of Acetylepipodophyllotoxin

Acetylepipodophyllotoxin is characterized by the molecular formula and a molecular weight of 456.44 g/mol. It exhibits notable antineoplastic and antiviral activities, making it a compound of interest in both cancer therapy and infectious disease treatment .

Antitumor Activity

AEP demonstrates potent cytotoxic effects against various cancer cell lines through multiple mechanisms:

- Inhibition of Topoisomerase II : Like other podophyllotoxin derivatives, AEP inhibits topoisomerase II, an enzyme crucial for DNA replication. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells .

- Microtubule Disruption : AEP interferes with microtubule assembly, causing cell cycle arrest at the G2/M phase. This mechanism is pivotal in its ability to induce apoptosis in cancer cells .

- Caspase Activation : The compound activates caspases (caspase-3, -8, and -9), which are essential for the execution phase of apoptosis. The activation of these pathways suggests that AEP may engage both intrinsic and extrinsic apoptotic signals .

Antiviral Activity

AEP has demonstrated antiviral properties against herpes simplex virus (HSV) and vesicular stomatitis virus (VSV), with IC50 values of 0.2 μg/mL and 0.1 μg/mL, respectively. This indicates a strong potential for AEP as an antiviral agent .

Cytotoxicity Studies

- Breast Cancer Cells : In studies involving human breast cancer cell lines (e.g., BT-549 and MCF-7), AEP exhibited selective cytotoxicity, leading to significant cell death while sparing non-cancerous cells. The mechanism involved G2/M arrest and microtubule disruption, similar to other podophyllotoxin derivatives .

- Lung Cancer Cells : Research has shown that AEP can inhibit the growth of various lung cancer cell lines by inducing apoptosis through ROS production and caspase activation. These findings position AEP as a promising candidate for lung cancer therapy .

- Comparative Studies : In comparative analyses with etoposide—a well-known chemotherapeutic agent derived from podophyllotoxin—AEP has been reported to show more potent cytotoxic activity than etoposide against certain cancer types, suggesting enhanced therapeutic potential .

Summary of Biological Activities

| Activity Type | Mechanism | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Antitumor | Topoisomerase II inhibition; Microtubule disruption; Caspase activation | BT-549, MCF-7, A549 | Varies by cell line |

| Antiviral | Inhibition of viral replication | HSV, VSV | 0.2 μg/mL (HSV), 0.1 μg/mL (VSV) |

属性

IUPAC Name |

[(5S,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASVNKPCTLROPQ-QWIYEXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019938 | |

| Record name | Acetylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180-35-4 | |

| Record name | Acetylepipodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。